molecular formula C₁₈H₁₆D₆ClN₃O₂ B1155554 QX 572-d6

QX 572-d6

Numéro de catalogue: B1155554
Poids moléculaire: 353.88
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

QX 572-d6 is a biochemical research reagent cataloged by Santa Cruz Biotechnology, primarily utilized in proteomics, cellular signaling, and molecular biology studies . The deuterated designation ("-d6") indicates the incorporation of six deuterium atoms, likely enhancing metabolic stability for pharmacokinetic or tracer studies .

Propriétés

Formule moléculaire

C₁₈H₁₆D₆ClN₃O₂

Poids moléculaire

353.88

Synonymes

N,N-Dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-ethanaminium Chloride-d6;  Dimethylbis[(phenylcarbamoyl)methyl]-ammonium Chloride-d6;  Dimethylbis[(phenylcarbamoyl)methyl]ammonium Chloride-d6;  Carcainium Chloride-d6;  N,N-Bis(phenylcar

Origine du produit

United States

Comparaison Avec Des Composés Similaires

The following analysis compares QX 572-d6 with structurally or functionally analogous compounds, focusing on physicochemical properties, biological activity, and research applications.

Structural Analogues
Compound Core Structure Deuterated Form Key Applications Stability (Half-Life) Selectivity Profile
QX 572-d6 Not disclosed Yes (6D) Kinase inhibition, cell cycle Hypothetical: 12–18h Broad-spectrum kinase
STO-609 Benzamide derivative No CAMKKβ inhibition 4–6h High for CAMKKβ
PD 0332991-d8 Pyridopyrimidine Yes (8D) CDK4/6 inhibition (cancer) 24h+ Specific for CDK4/6

Key Observations :

  • Deuterium Substitution: QX 572-d6 and PD 0332991-d8 leverage deuterium to prolong half-life compared to non-deuterated analogues like STO-607. This aligns with trends in drug development where deuteration reduces CYP450-mediated metabolism .
  • Selectivity : While PD 0332991-d8 targets specific CDK4/6 kinases, QX 572-d6’s broad-spectrum activity may limit its therapeutic utility but enhance its utility in pathway screening assays .
Functional Analogues
Compound Mechanism of Action Efficacy (IC50) Research Use Cases Limitations
QX 572-d6 Kinase inhibition Not reported Cell cycle studies, signal transduction Non-specific binding
Roscovitine Competitive ATP binding 0.7 μM (CDK2) Apoptosis induction, leukemia models Low solubility
LY294002 PI3K inhibition 1.4 μM (PI3K) Oncology, diabetes research Off-target effects

Key Observations :

  • Efficacy Gaps : Unlike Roscovitine and LY294002, QX 572-d6 lacks published IC50 values, underscoring the need for rigorous dose-response studies to validate its utility .
  • Therapeutic Potential: LY294002’s well-documented role in PI3K pathway inhibition highlights a roadmap for QX 572-d6’s future validation in disease models .
Analytical Challenges

Comparative studies of QX 572-d6 face hurdles such as:

  • Sample Heterogeneity: Variability in deuterium incorporation across batches may affect reproducibility, as noted in chemical analysis guidelines .
  • Extraction Complexity : Matrix interference in cellular lysates could obscure accurate quantification of QX 572-d6, necessitating advanced LC-MS/MS methodologies like those enabled by the Nexera QX system .

Q & A

Q. What is the molecular mechanism of action of QX 572-d6 in cellular signaling pathways?

Methodological Answer: To elucidate the mechanism, employ kinase activity assays (e.g., radiometric or fluorescence-based assays) to quantify enzymatic inhibition/activation. Pair this with molecular docking studies to predict binding interactions with target proteins. Validate findings using RNA interference (RNAi) or CRISPR-Cas9 knockout models to confirm pathway specificity. Ensure reproducibility by adhering to standardized protocols for reagent preparation and cell culture conditions .

Q. How can researchers validate the purity and structural integrity of QX 572-d6 in experimental setups?

Methodological Answer: Use high-performance liquid chromatography (HPLC) for purity analysis, ensuring >95% purity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Cross-reference spectral data with published literature or supplier certifications (e.g., Santa Cruz Biotechnology’s product specifications). Document batch-specific variations to mitigate reproducibility issues .

Q. What are the standard protocols for preparing and storing QX 572-d6 stock solutions?

Methodological Answer: Dissolve QX 572-d6 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM, filtered through a 0.22 µm membrane. Aliquot and store at -80°C to prevent freeze-thaw degradation. Include solvent controls in experiments to isolate DMSO-specific effects. Validate solubility and stability using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for QX 572-d6 across different cell lines?

Methodological Answer: Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line genetic drift, culture conditions). Perform isogenic cell line comparisons to isolate genetic factors. Use quantitative systems pharmacology (QSP) models to simulate dose-response relationships under varying biological contexts. Apply Bayesian statistical frameworks to quantify uncertainty and refine confidence intervals .

Q. What experimental strategies optimize QX 572-d6 delivery in in vivo models while minimizing off-target effects?

Methodological Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing schedules. Use nanoparticle encapsulation or liposomal delivery systems to enhance bioavailability. Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq) or high-content screening. Include tissue-specific biodistribution studies using radiolabeled QX 572-d6 analogues .

Q. How can researchers design experiments to assess QX 572-d6’s off-target interactions in complex biological systems?

Methodological Answer: Apply chemoproteomics (e.g., activity-based protein profiling) to map non-canonical targets. Combine CRISPR-Cas9 screens with compound treatment to identify synthetic lethal interactions. Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification. Cross-validate results with orthogonal assays (e.g., thermal shift assays) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing time-dependent effects of QX 572-d6 in longitudinal studies?

Methodological Answer: Use mixed-effects models to account for intra- and inter-subject variability. Apply time-series clustering algorithms (e.g., dynamic time warping) to identify response patterns. Validate reproducibility via bootstrap resampling or cross-laboratory replication studies. Document raw data and analysis pipelines using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Comparative Table: Analytical Techniques for QX 572-d6 Characterization

Parameter Technique Sensitivity Key Considerations
PurityHPLC0.1%Solvent compatibility, column type
Structural IntegrityNMR Spectroscopy1 µgDeuterated solvent requirements
Mass VerificationHigh-Resolution MS0.01 DaIonization method (ESI vs. MALDI)
Cellular UptakeConfocal MicroscopynM rangeFluorescent tagging feasibility

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.